Squalene

Übersicht

Beschreibung

Squalene is a naturally occurring organic compound classified as a triterpenic hydrocarbon. It is a crucial intermediate in the biosynthesis of cholesterol and other sterols in plants and animals. This compound was first identified in 1916 in the liver oil of deep-sea sharks by the Japanese chemist Mitsumaru Tsujimoto, which is why it is named after the shark family "Squalidae" . It is widely distributed in nature, found in various plants, animals, and microorganisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the coupling of two molecules of farnesyl pyrophosphate, a process that occurs naturally in many organisms . In the laboratory, this compound can be produced through chemical synthesis involving the oligomerization of isoprene units.

Industrial Production Methods: Traditionally, this compound has been extracted from shark liver oil, but due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial production using genetically engineered strains of yeast and bacteria has become a sustainable and efficient method . For instance, Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to overproduce this compound . Additionally, plant sources such as olive oil, amaranth oil, and rice bran oil are also used for commercial extraction .

Types of Reactions:

Hydrogenation: this compound can be hydrogenated to form squalane, a saturated hydrocarbon used in cosmetics and pharmaceuticals.

Cracking: Thermal decomposition of this compound can yield smaller hydrocarbons such as isoprene.

Common Reagents and Conditions:

Oxidation: Catalyzed by this compound monooxygenase in biological systems.

Hydrogenation: Typically performed using palladium or nickel catalysts under mild conditions (e.g., 3 bar H₂ and 70°C).

Cracking: Conducted at high temperatures (above 723 K) with or without catalysts.

Major Products:

This compound epoxide: from oxidation.

Squalane: from hydrogenation.

Isoprene and other smaller hydrocarbons: from cracking.

Wissenschaftliche Forschungsanwendungen

Nutraceutical and Therapeutic Applications

Squalene has garnered attention for its potential health benefits, particularly in the realms of cardiovascular health , cancer prevention , and immune system enhancement .

Cardiovascular Health

Research indicates that this compound supplementation can improve lipid profiles by increasing high-density lipoprotein (HDL) levels and reducing oxidative stress. One study demonstrated that this compound increased serum glutathione, superoxide dismutase, and catalase levels in rats with myocardial infarction, suggesting cardioprotective properties .

Cancer Prevention

This compound has shown promise as a chemopreventive agent. In animal studies, it has inhibited tumorigenesis induced by tobacco-specific nitrosamines and azoxymethane, suggesting its potential role in colorectal cancer prevention . Additionally, studies indicate that this compound can protect against chemotherapy-induced toxicity in normal cells while targeting cancer cells effectively .

Immune System Enhancement

This compound has been observed to enhance immune function by protecting immune cell membranes from oxidative stress during phagocytosis. This suggests that it may play a role in bolstering the body's defense mechanisms against pathogens .

Cosmetic Applications

In the cosmetic industry, this compound is widely used for its moisturizing properties. It acts as an emollient and is effective in alleviating skin dryness and irritation. Studies have shown that this compound can help repair skin damage caused by environmental factors such as UV radiation, making it a valuable ingredient in skincare formulations .

Drug Delivery Systems

This compound's biocompatibility and ability to form microemulsions have led to its use in drug delivery systems. Notably, a study highlighted its efficacy in a sublingual formulation for COVID-19 patients, significantly reducing mortality rates and re-hospitalization . This illustrates this compound's potential as an adjuvant in enhancing drug bioavailability.

Ocular Drug Delivery

Recent advancements in microneedle technology have incorporated this compound for targeted ocular drug delivery. This method allows for sustained release of therapeutic agents directly into the eye, improving treatment outcomes for conditions like glaucoma .

Case Study 1: this compound in COVID-19 Treatment

A clinical trial involving COVID-19 patients demonstrated that those receiving sublingual this compound alongside standard treatment experienced lower mortality rates (94.7% survival) compared to controls (81.4% survival) after one month . This underscores the potential of this compound as a therapeutic agent during viral infections.

Case Study 2: this compound's Role in Cancer Therapy

In an experimental setting, rats fed a diet supplemented with this compound showed a significant reduction in azoxymethane-induced aberrant crypt foci formation, indicating its protective effects against colon cancer . This research supports the hypothesis that dietary this compound may play a role in cancer prevention.

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Nutraceutical | Cardiovascular health | Increases HDL; reduces oxidative stress |

| Cancer prevention | Inhibits tumorigenesis; protects normal cells | |

| Immune system enhancement | Protects immune cells from oxidative stress | |

| Cosmetic | Skin moisturization | Alleviates dryness; repairs UV-induced skin damage |

| Pharmaceutical | Drug delivery systems | Enhances bioavailability; effective in COVID-19 treatment |

| Ocular drug delivery | Sustained release; improved treatment outcomes |

Wirkmechanismus

Squalene exerts its effects through various mechanisms:

Biosynthesis Pathway: It is an intermediate in the mevalonate pathway, leading to the production of cholesterol and other sterols.

Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative damage.

Immune Modulation: As a vaccine adjuvant, this compound enhances the body’s immune response to antigens.

Vergleich Mit ähnlichen Verbindungen

Squalene is unique due to its high degree of unsaturation and its role as a biosynthetic precursor. Similar compounds include:

β-Carotene: A precursor to vitamin A with antioxidant properties.

Coenzyme Q10 (Ubiquinone): Involved in cellular energy production and also acts as an antioxidant.

Vitamins A, E, and K: Fat-soluble vitamins with various biological functions.

This compound stands out for its extensive use in both biological systems and industrial applications, particularly in cosmetics and pharmaceuticals.

Analyse Chemischer Reaktionen

Ozonolysis of Squalene

The primary reaction of interest involving this compound is its ozonolysis, where ozone reacts with the carbon-carbon double bonds present in the molecule. This reaction can be summarized by the following mechanism:

-

Formation of Primary Ozonide : When ozone interacts with a double bond in this compound, it forms a primary ozonide.

-

Criegee Intermediate Formation : The primary ozonide decomposes into a Criegee intermediate and a stable carbonyl compound.

-

Further Reactions : The Criegee intermediate can either stabilize or further decompose into various products including aldehydes, ketones, carboxylic acids, and hydroperoxides.

Products of Ozonolysis

The ozonolysis of this compound results in a complex mixture of products. Some notable products include:

-

Aldehydes : Such as 4-oxo-2-pentanal and glyoxal.

-

Ketones : Including 6-methyl-5-hepten-2-one (6-MHO).

-

Carboxylic Acids : Various short-chain carboxylic acids are formed as well.

-

Hydroperoxides : Resulting from the reaction of Criegee intermediates with water vapor.

The formation and yield of these products are significantly influenced by environmental conditions such as relative humidity (RH) and temperature.

Reaction Kinetics

The kinetics of this compound ozonolysis can be characterized by several parameters including reaction probability, rate constants, and the influence of humidity on product formation:

-

Reaction Probability (γ\gamma γ) : This indicates the likelihood that an ozone molecule will react upon contact with this compound.

-

Rate Constants : These values vary based on the concentration of ozone and this compound present during reactions.

Research indicates that higher humidity levels increase the yield of certain gas-phase products due to enhanced reactions involving water vapor and Criegee intermediates.

Major Products from this compound Ozonolysis

Influence of Relative Humidity on Product Formation

| Relative Humidity (%) | Major Products Formed | Observations |

|---|---|---|

| 10 | Low concentrations | Limited formation of secondary products |

| 50 | Increased aldehydes | Moderate yield of gas-phase products |

| 95 | High concentrations | Significant increase in hydroxy ketones |

Eigenschaften

CAS-Nummer |

7683-64-9 |

|---|---|

Molekularformel |

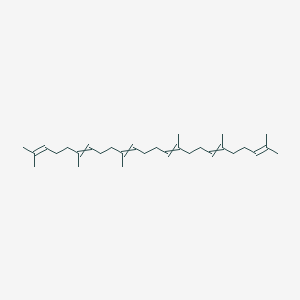

C30H50 |

Molekulargewicht |

410.7 g/mol |

IUPAC-Name |

(14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18?,29-23+,30-24? |

InChI-Schlüssel |

YYGNTYWPHWGJRM-MSTSHSMFSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

Isomerische SMILES |

CC(=CCCC(=CCCC(=CCC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

Siedepunkt |

545 °F at 25 mmHg (NTP, 1992) 421.3 °C |

Color/Form |

Oil; crystals from ether/methanol (-5 °C) |

Dichte |

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8584 g/cu cm at 20 °C |

Flammpunkt |

greater than 235 °F (NTP, 1992) 110 °C - closed cup |

melting_point |

-103 °F (NTP, 1992) -4.8 °C -75 °C |

Key on ui other cas no. |

111-02-4 7683-64-9 11051-27-7 |

Physikalische Beschreibung |

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3. Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS] Liquid |

Piktogramme |

Health Hazard |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

less than 1 mg/mL at 66 °F (NTP, 1992) Practically insoluble in water. Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid Slightly soluble in alcohol; soluble in lipids and organic solvents |

Synonyme |

Squalene |

Dampfdruck |

6.3X10-6 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is squalene and what is its biological role?

A1: this compound is a natural triterpenoid, a type of lipid composed of isoprene units. It acts as a key intermediate in the biosynthesis of sterols like cholesterol in animals and ergosterol in fungi. In plants, this compound is a precursor to various triterpenes and sterols. [, , , ]

Q2: How does this compound relate to cholesterol biosynthesis?

A2: this compound is a crucial precursor to cholesterol. It undergoes cyclization by the enzyme this compound epoxidase to form 2,3-oxidothis compound, which is then further cyclized by oxidothis compound cyclase to produce lanosterol. Lanosterol is subsequently converted into cholesterol through a series of enzymatic reactions. [, , ]

Q3: Can this compound synthase inhibitors affect cholesterol levels?

A3: Yes, this compound synthase catalyzes the formation of this compound from farnesyl pyrophosphate. Inhibition of this enzyme leads to decreased cholesterol synthesis. Squalestatin 1 (SQ1) is an example of a this compound synthase inhibitor known to block cholesterol biosynthesis, causing an accumulation of metabolites like farnesyl pyrophosphate and farnesol. [, , ]

Q4: How do certain compounds affect this compound metabolism in the context of antifungal activity?

A4: Azathis compound and its derivatives, like 2,3-dihydro-2-azathis compound and its N-oxide, act as inhibitors of this compound-hopene cyclase, an enzyme essential for hopanoid biosynthesis in certain bacteria. By inhibiting this enzyme, these compounds can disrupt hopanoid production, which is essential for the growth of some bacteria. [, ]

Q5: Does this compound play a role in drug-induced CYP3A induction?

A5: Research suggests that inhibiting 2,3-oxidothis compound:lanosterol cyclase with specific inhibitors like Ro 48-8071 and BIBX 79 can lead to the accumulation of this compound metabolites. These metabolites activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes including CYP3A. This activation leads to increased CYP3A expression. []

Q6: What is the chemical formula and molecular weight of this compound?

A6: The molecular formula of this compound is C30H50, and its molecular weight is 410.72 g/mol. [, ]

Q7: What spectroscopic techniques are useful for identifying and characterizing this compound?

A7: Various spectroscopic techniques can be employed to identify and characterize this compound. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates this compound from other compounds and provides information about its mass-to-charge ratio, allowing for its identification. [, ]

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis helps identify functional groups present in this compound based on their characteristic absorption patterns. []

- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in this compound. []

Q8: Are there alternative biological sources for this compound production?

A8: Yes, due to ethical concerns surrounding shark fishing, alternative sources for this compound production are being explored. These include:

- Plant-based sources: Olive oil, amaranth seed oil, and rice bran oil are known to contain significant amounts of this compound. [, , , , ]

- Microbial sources: Yeast-like fungi like Pseudozyma sp. have been identified as potential sources for this compound production. []

Q9: What are some applications of this compound?

A9: this compound finds applications in various industries:

- Cosmetics: this compound is a common ingredient in moisturizers, sunscreens, and other skincare products due to its emollient and antioxidant properties. [, ]

- Pharmaceuticals: It is used as an adjuvant in vaccines, enhancing the immune response. [, ]

Q10: How can computational chemistry and modeling be used to study this compound and its interactions?

A10: Computational chemistry plays a crucial role in understanding this compound interactions and developing inhibitors for enzymes involved in its metabolism.

- Molecular Docking: This technique predicts the preferred orientation of a molecule, like an inhibitor, when bound to a target protein, such as this compound synthase or this compound epoxidase. [, ]

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound and its interactions with enzymes over time. []

- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structure of this compound analogs with their biological activity, aiding in the design of more potent inhibitors. [, , ]

Q11: What are some analytical methods used to quantify this compound?

A11: Common analytical methods for this compound quantification include:

- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies this compound based on its interactions with a stationary phase. [, ]

- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for the qualitative and semi-quantitative analysis of this compound. []

Q12: Are there any concerns regarding the safety of using this compound?

A13: While generally considered safe for topical and dietary use, some individuals may experience allergic reactions to this compound. More research is needed to fully understand its long-term effects and potential toxicity. [, ]

Q13: What are the environmental implications of this compound production?

A14: The traditional source of this compound, shark liver oil, raises ecological concerns due to the overfishing of sharks. Shifting towards sustainable alternatives like plant-based or microbial sources is crucial for minimizing the environmental impact. [, , ]

Q14: How can research infrastructure and resources aid in advancing this compound research?

A14: Continued research on this compound benefits from access to:

- Genomic Databases: These databases provide genetic information about various organisms, facilitating the identification of genes involved in this compound biosynthesis and the development of genetically engineered organisms for this compound production. [, , , ]

- High-Throughput Screening Platforms: These platforms allow for the rapid screening of large libraries of compounds for potential this compound synthase or this compound epoxidase inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.